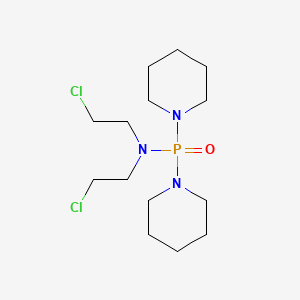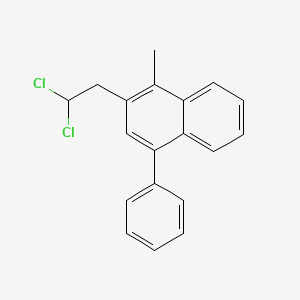
2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a 2,2-dichloroethyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene typically involves the reaction of 1-methyl-4-phenylnaphthalene with 2,2-dichloroethyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the naphthalene ring. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or ferric chloride. The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and isolation of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the dichloroethyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-ethyl-1-methyl-4-phenylnaphthalene.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloroethyl methyl ether: Similar in structure but with an ether linkage instead of a naphthalene ring.
2,4-Dichlorophenoxyacetic acid: Contains dichloroethyl groups but is primarily used as a herbicide.
Uniqueness
2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
22242-71-3 |
|---|---|
Molecular Formula |
C19H16Cl2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2-(2,2-dichloroethyl)-1-methyl-4-phenylnaphthalene |
InChI |
InChI=1S/C19H16Cl2/c1-13-15(12-19(20)21)11-18(14-7-3-2-4-8-14)17-10-6-5-9-16(13)17/h2-11,19H,12H2,1H3 |
InChI Key |
IISIUNGMFSDYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=CC=CC=C12)C3=CC=CC=C3)CC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


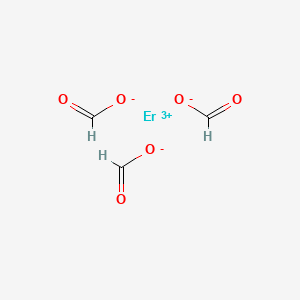
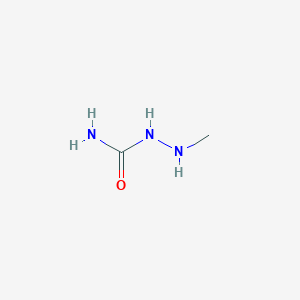
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)
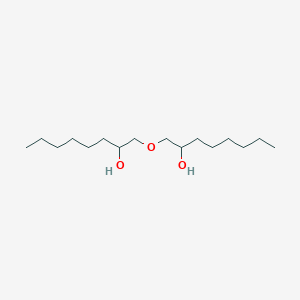

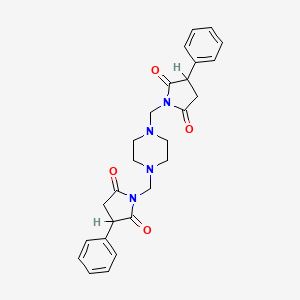

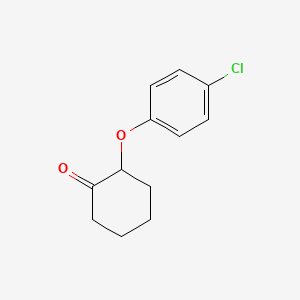
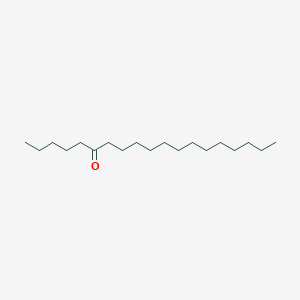
![2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione](/img/structure/B14706678.png)
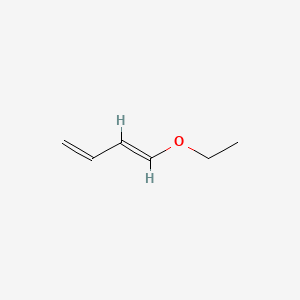
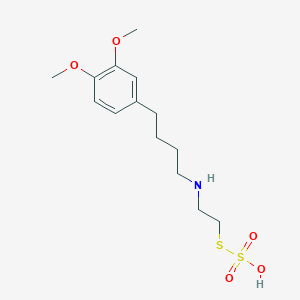
![2-Methyl-2-[(methylcarbamoyl)peroxy]propane](/img/structure/B14706686.png)
